

An In-Depth Technical Guide to Fast Red KL Salt for Researchers

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Compound of Interest

Compound Name: Fast Red KL Salt

Cat. No.: B1592214

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This guide provides comprehensive technical information on **Fast Red KL Salt**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, mechanism of action, and detailed experimental applications, with a focus on its use in histochemistry.

Core Chemical and Physical Properties

Fast Red KL Salt is a diazonium salt, widely utilized as a chromogen in enzyme histochemistry and other dyeing applications. It is typically supplied as a stabilized hemi(zinc chloride) salt to improve its shelf life. Due to its commercial preparation as a salt complex, variations in its molecular formula and weight are reported across different suppliers. These variations are crucial to consider for accurate experimental preparation.

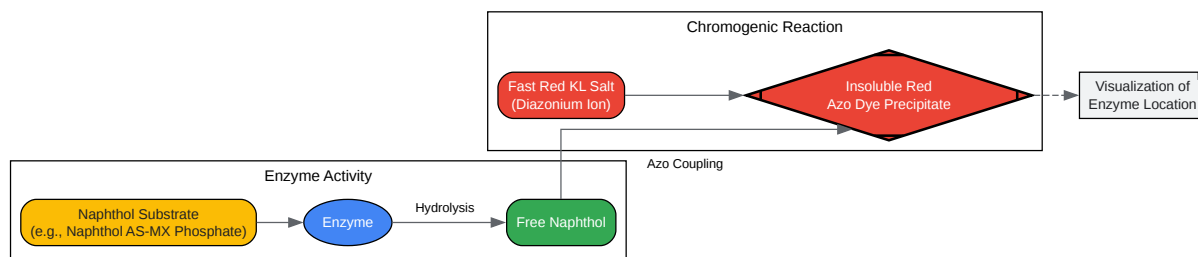
Below is a summary of the key quantitative data for **Fast Red KL Salt**.

Property	Data
CAS Number	86780-25-8[1][2][3][4][5][6][7][8]
Synonyms	2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt, Azoic DC 121, Fast Red S[2][9][6]
Molecular Formula	C ₈ H ₈ ClN ₃ O ₂ [1][5][8][10] C ₈ H ₈ N ₃ O ₂ [2] C ₈ H ₈ N ₃ O ₂ ·½ZnCl ₂ [3][6]
Molecular Weight	213.62 g/mol (for C ₈ H ₈ ClN ₃ O ₂)[1][2][8][10] 281.80 g/mol (for C ₈ H ₈ N ₃ O ₂ ·½ZnCl ₂)[3] 246.17 g/mol (for C ₈ H ₈ N ₃ O ₂ ·½ZnCl ₂)[9][6][7]
Appearance	Red to brown powder[9][6]
Storage	Store at room temperature[2][3][9] or 2-8°C[7]

Mechanism of Action: Azo Coupling Reaction

The primary application of **Fast Red KL Salt** in research is as a chromogenic substrate in enzyme histochemistry, particularly for detecting the activity of hydrolytic enzymes like alkaline and acid phosphatases. Its mechanism relies on a classic organic reaction known as azo coupling.[11][12]

In a typical assay, the enzyme of interest hydrolyzes a substrate, often a naphthol derivative (e.g., Naphthol AS-MX Phosphate). This reaction releases a free naphthol compound at the site of enzyme activity. **Fast Red KL Salt**, a diazonium salt, then serves as the coupling agent. The diazonium ion (an electrophile) reacts with the electron-rich naphthol to form a highly colored, insoluble azo dye precipitate.[13][14][15] This precipitate marks the location of enzyme activity within the tissue or cell sample.



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Mechanism of enzyme detection using **Fast Red KL Salt**.

Experimental Protocol: Histochemical Detection of Alkaline Phosphatase

While **Fast Red KL Salt** is also marketed for proteomics research, its predominant and well-documented application is in histochemistry.[4] Detailed, peer-reviewed protocols for its use in proteomics are not widely available. The following is a representative protocol for the detection of alkaline phosphatase (AP) activity in frozen tissue sections, adapted from standard methods for diazonium salt-based chromogens.[14][15][16][17]

Materials:

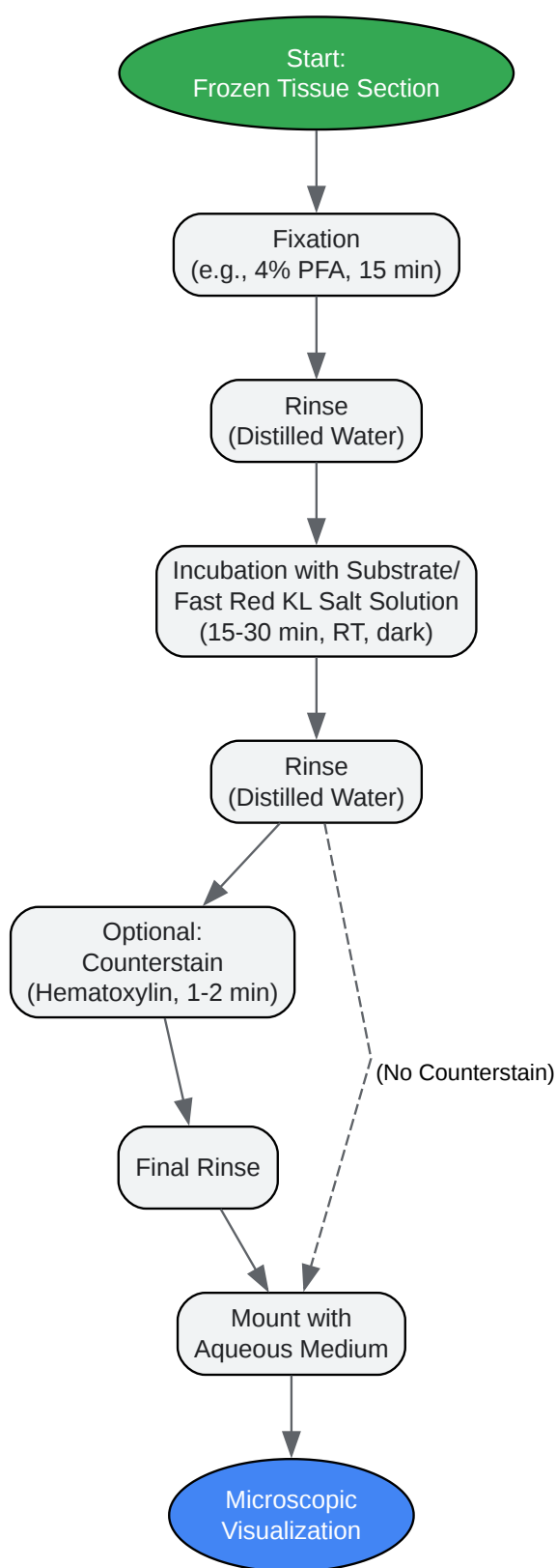
- Frozen tissue sections on slides
- Fixative solution (e.g., 4% paraformaldehyde or cold acetone)
- Tris-HCl buffer (0.1 M, pH 9.5)
- Substrate: Naphthol AS-MX Phosphate
- Coupling Agent: **Fast Red KL Salt**

- Aqueous mounting medium
- Counterstain (e.g., Mayer's Hematoxylin), optional

Procedure:

- Tissue Preparation:
 - Cut frozen tissue sections at 8-12 μm using a cryostat.
 - Mount sections on positively charged slides and allow them to air dry briefly.
- Fixation:
 - Immerse the slides in cold fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at 4°C.
 - Rinse the slides thoroughly with distilled water, followed by a brief rinse in Tris-HCl buffer.
- Staining Solution Preparation (Prepare fresh):
 - Dissolve Naphthol AS-MX Phosphate in a small amount of dimethylformamide, and then dilute to a final concentration of 0.2 mg/mL in 0.1 M Tris-HCl buffer (pH 9.5).
 - Add **Fast Red KL Salt** to the substrate solution to a final concentration of 0.5 - 1.0 mg/mL.
 - Mix well until the salt is dissolved and filter the solution to remove any precipitate.
- Incubation:
 - Cover the tissue sections with the freshly prepared staining solution.
 - Incubate at room temperature for 15-30 minutes, or until the desired intensity of red color develops. Protect the slides from direct light during incubation.
- Washing and Counterstaining:
 - Rinse the slides gently in several changes of distilled water.

- (Optional) If nuclear counterstaining is desired, immerse the slides in Mayer's Hematoxylin for 1-2 minutes.
- Rinse thoroughly in running tap water until the water runs clear. "Blue" the hematoxylin in a weak alkaline solution if necessary.
- Mounting and Visualization:
 - Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they can dissolve the azo dye precipitate.
 - Visualize under a brightfield microscope. Sites of alkaline phosphatase activity will appear as a bright red precipitate.



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Experimental workflow for alkaline phosphatase staining.

Other Research Applications

Beyond its primary role in histochemistry, **Fast Red KL Salt**'s properties as a diazo dye lend it to other applications:

- **Dye and Pigment Industry:** It is used in the formulation of dyes for textiles and in color printing, where it produces vibrant red tones.[2]
- **Chromatography:** It has been described as a visualizing agent in chromatographic experiments, likely for detecting compounds that can couple with diazonium salts on a TLC plate or other separation media.[9][6][7]
- **Toxicology and Carcinogenesis Research:** Some sources note that **Fast Red KL Salt** may be carcinogenic and can react with estradiol, suggesting its potential use as a tool in toxicology studies, although the mechanisms are not well-defined.[9][6][7]

This guide provides a foundational understanding of **Fast Red KL Salt** for its effective application in a research setting. Given the variations in purity and composition, it is recommended to optimize concentrations and incubation times for specific applications and tissue types.

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